molecular formula C9H15N3O3S B5987335 3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B5987335
M. Wt: 245.30 g/mol
InChI Key: TWJFPNIZVVDNJG-UHFFFAOYSA-N
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Description

3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a useful research compound. Its molecular formula is C9H15N3O3S and its molecular weight is 245.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.08341252 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrolysis and Chemical Reactivity

  • Alkaline hydrolysis of 3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one and its derivatives can lead to the cleavage of the tetrahydrotriazine and thiazolidine rings. This process can yield hydrolysis products or hydrolytic decomposition products, depending on the conditions, offering a pathway for preparative chemical synthesis (Ramsh et al., 2005).

Antimicrobial Properties

  • Some derivatives of thiazolo[3,2-a][1,3,5]triazin-6(7H)-one have been studied for their antimicrobial activity. They have shown efficacy against certain bacterial and fungal strains, highlighting their potential as antimicrobial agents (El-Shehry et al., 2020).

Synthesis and Biological Evaluation

  • Various derivatives of thiazolo[3,2-a][1,3,5]triazine have been synthesized and evaluated biologically. These compounds show diverse structural properties, which could be valuable in the development of new pharmaceuticals or chemical compounds (Hamama et al., 2012).

Properties

IUPAC Name

3-ethyl-7,7-bis(hydroxymethyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-2-11-5-10-8-12(6-11)7(15)9(3-13,4-14)16-8/h13-14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJFPNIZVVDNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CN=C2N(C1)C(=O)C(S2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976871
Record name 3-Ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6135-14-4
Record name 3-Ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 3
3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 4
3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 5
3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 6
3-ethyl-7,7-bis(hydroxymethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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